4-Amino-5-methyl-1-pentofuranosyl-2(1h)-pyrimidinone
Overview
Description
5-Methylcytidine is a modified nucleoside derived from 5-methylcytosine. It is found in ribonucleic acids of animal, plant, and bacterial origin . This compound plays a crucial role in various biological processes, including gene expression regulation and RNA stability. It is a significant component in the study of epigenetics and RNA modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylcytidine typically involves the methylation of cytidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation at the 5-position of the cytosine ring.
Industrial Production Methods
Industrial production of 5-methylcytidine involves large-scale methylation processes using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methylcytidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like peroxotungstate are used for selective oxidation of 5-methylcytidine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products
Oxidation: 5-Hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine.
Reduction: Cytidine.
Substitution: Various substituted cytidine derivatives.
Scientific Research Applications
5-Methylcytidine has numerous applications in scientific research:
Mechanism of Action
5-Methylcytidine exerts its effects primarily through its incorporation into RNA molecules. It stabilizes RNA structures by promoting base stacking and increasing the thermal stability of hydrogen bonding with guanine . This modification can influence RNA splicing, translation, and stability, thereby regulating gene expression at the post-transcriptional level.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymethylcytidine
- 5-Formylcytidine
- 5-Carboxycytidine
- Cytidine
Comparison
5-Methylcytidine is unique due to its specific methylation at the 5-position of the cytosine ring, which significantly impacts its chemical properties and biological functions. Unlike cytidine, which is unmodified, 5-methylcytidine enhances RNA stability and influences gene expression. Compared to its oxidized derivatives (5-hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine), 5-methylcytidine is more stable and less reactive, making it a crucial component in the study of RNA modifications and epigenetics .
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYHVCMSTBRABG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862841 | |
Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6829-31-8, 2140-61-6, 337533-58-1 | |
Record name | NSC529544 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2140-61-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC96372 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.